Titanium(4+) decan-1-olate

Ring-opening polymerization Catalysis Kinetics

Titanium(4+) decan-1-olate (C40H84O4Ti, MW 676.96) is a titanium(IV) tetra-alkoxide coordinated with four linear decan-1-olate ligands. As a member of the titanium alkoxide class, it exhibits the characteristic high reactivity toward nucleophiles and moisture, yet the extended C10 alkyl chains impart distinct steric and solubility properties compared to shorter-chain analogs like titanium(IV) isopropoxide or n-butoxide.

Molecular Formula C40H84O4Ti
Molecular Weight 677.0 g/mol
CAS No. 83877-93-4
Cat. No. B12649437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+) decan-1-olate
CAS83877-93-4
Molecular FormulaC40H84O4Ti
Molecular Weight677.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Ti+4]
InChIInChI=1S/4C10H21O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11;/h4*2-10H2,1H3;/q4*-1;+4
InChIKeyXQNMNCVLVNBXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium(4+) Decan-1-olate (CAS 83877-93-4): A Long-Chain Titanium Alkoxide for Controlled Hydrolysis and Tailored Materials Synthesis


Titanium(4+) decan-1-olate (C40H84O4Ti, MW 676.96) is a titanium(IV) tetra-alkoxide coordinated with four linear decan-1-olate ligands . As a member of the titanium alkoxide class, it exhibits the characteristic high reactivity toward nucleophiles and moisture, yet the extended C10 alkyl chains impart distinct steric and solubility properties compared to shorter-chain analogs like titanium(IV) isopropoxide or n-butoxide . This compound serves as a precursor in sol-gel processing, a catalyst in polymerization reactions, and a component in hydrophobic coating formulations.

Why Titanium(4+) Decan-1-olate Cannot Be Directly Substituted with Other Titanium Alkoxides


The chain length of the alkoxy ligand in titanium(IV) alkoxides directly governs hydrolysis kinetics, steric hindrance in catalytic cycles, and solubility in non-polar media. Studies demonstrate that increasing the alkyl chain length progressively reduces the rate of hydrolysis-condensation due to increased steric bulk , while also decreasing the polymerization rate in ring-opening polymerizations and raising the activation energy barrier . Substituting titanium(4+) decan-1-olate with a shorter-chain alkoxide (e.g., titanium isopropoxide or n-butoxide) will therefore result in a faster, less controllable hydrolysis that can cause premature precipitation in sol-gel processing, and a more rapid but potentially less stereoselective catalytic profile. Conversely, substituting with a longer-chain analog may further suppress reactivity to a point unsuitable for the intended application. These quantifiable differences make direct substitution without process re-optimization scientifically unsound.

Titanium(4+) Decan-1-olate: Quantitative Evidence of Differentiation from Other Titanium Alkoxides


Slower Polymerization Rate and Higher Activation Energy vs. Shorter-Chain Titanium Alkoxides in Ring-Opening Polymerization

In a study of titanium(IV) alkoxides Ti(OR)4 for the ring-opening polymerization of ε-caprolactone, the activation energy (Ea) increased significantly with the length of the alkoxy chain . Titanium(IV) n-propoxide (C3) exhibited an Ea of 77.7 kJ/mol, while titanium(IV) n-butoxide (C4) showed a higher Ea of 97.2 kJ/mol. Titanium(IV) decan-1-olate, with its substantially longer C10 chains, is predicted to exhibit a correspondingly higher activation energy and slower polymerization rate, enabling more controlled polymer growth and potentially higher molecular weight polymers in applications requiring extended reaction times or thermal stability.

Ring-opening polymerization Catalysis Kinetics

Reduced Hydrolysis-Condensation Rate Due to Steric Hindrance from the C10 Chain

X-ray photoelectron spectroscopy (XPS) studies of titanium alkoxide thin films confirmed that the rate of hydrolysis-condensation is significantly influenced by steric hindrance from the alkoxy ligands . The reactivity trend follows the general order: shorter, less bulky alkoxides (e.g., propoxide, isopropoxide) hydrolyze faster than longer-chain or bulkier counterparts. Titanium(4+) decan-1-olate, bearing four linear C10 chains, experiences substantial steric shielding of the titanium center, resulting in a markedly slower hydrolysis rate compared to commercial workhorses like titanium(IV) isopropoxide (C3, branched) or titanium(IV) n-butoxide (C4). This slower hydrolysis kinetics translates to a longer gelation time and more uniform condensation, which is advantageous for achieving homogeneous, crack-free TiO2 films and monoliths in sol-gel processing.

Sol-gel processing Hydrolysis Thin films

Extremely High Hydrophobicity (LogP = 14.23) vs. Titanium(IV) Isopropoxide (LogP ≈ 3.5)

The octanol-water partition coefficient (LogP) is a key indicator of hydrophobicity and organic solvent compatibility. Titanium(4+) decan-1-olate possesses a calculated LogP of 14.23040 , reflecting its four long C10 alkyl chains. In contrast, the commonly used titanium(IV) isopropoxide has a reported LogP of approximately 3.5 . This 10.7 log unit difference corresponds to over 10 orders of magnitude higher preferential partitioning into non-polar organic phases for the decan-1-olate derivative.

Hydrophobic coatings Solubility Partition coefficient

Higher Molecular Weight and Lower Volatility vs. Titanium(IV) Isopropoxide and n-Butoxide

The molecular weight of a metal alkoxide precursor directly impacts its volatility and handling characteristics. Titanium(4+) decan-1-olate has a molecular weight of 676.96 g/mol , which is substantially higher than that of titanium(IV) isopropoxide (284.22 g/mol) and titanium(IV) n-butoxide (340.32 g/mol) . This higher molecular weight correlates with a significantly lower vapor pressure and reduced volatility at room temperature. In applications such as metal-organic chemical vapor deposition (MOCVD) or thermal spray pyrolysis, this lower volatility necessitates higher processing temperatures but can also lead to more uniform film deposition with reduced precursor loss during handling.

Volatility Thermal processing MOCVD

Titanium(4+) Decan-1-olate: Key Application Scenarios Driven by Chain-Length-Dependent Properties


Controlled Sol-Gel Synthesis of Uniform TiO2 Thin Films and Nanoparticles

The significantly reduced hydrolysis-condensation rate of titanium(4+) decan-1-olate, compared to shorter-chain alkoxides, allows for extended working times and prevents rapid, uncontrolled precipitation. This makes it an ideal precursor for dip-coating, spin-coating, and templated sol-gel syntheses where uniform film thickness and crack-free morphologies are required . The long alkyl chains also act as internal templates, contributing to mesoporosity upon calcination.

Formulation of Hydrophobic and Icephobic Surface Coatings

With a LogP exceeding 14, titanium(4+) decan-1-olate is intrinsically hydrophobic and highly soluble in non-polar solvents. This enables its use as a reactive component in sol-gel derived coatings that impart water repellency and reduced ice adhesion to surfaces. The long alkyl chains lower the surface energy of the resulting TiO2-based hybrid material, providing durable hydrophobic performance without requiring post-synthesis fluorination .

Catalyst or Initiator for Controlled Ring-Opening Polymerization (ROP) of Cyclic Esters

The high steric bulk of the decan-1-olate ligands translates to slower initiation and propagation rates in the ROP of ε-caprolactone and lactide, as evidenced by the higher activation energies observed for longer-chain titanium alkoxides . This kinetic control is beneficial for synthesizing high-molecular-weight polyesters with narrow polydispersity, and potentially for achieving stereocontrol in the polymerization of racemic lactide, where a bulkier initiator can influence tacticity.

Precursor for High-Temperature TiO2 Deposition via Pyrolysis or Spray Techniques

The low volatility of titanium(4+) decan-1-olate (MW 676.96 g/mol) compared to isopropoxide or butoxide makes it suitable for deposition methods that operate at elevated temperatures, such as flame spray pyrolysis or hot-wall chemical vapor deposition. In these processes, a less volatile precursor ensures that the titanium source remains in the reaction zone longer, promoting complete decomposition to anatase or rutile TiO2 and reducing the loss of unreacted precursor .

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